![molecular formula C14H8F3N3O B7891549 7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one](/img/structure/B7891549.png)
7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields. The compound’s structure and reactivity make it a valuable subject of study in chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification and isolation of “this compound”.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as crystallization or chromatography.
Types of Reactions:
Oxidation: “this compound” undergoes oxidation reactions in the presence of oxidizing agents like [specific oxidants].
Reduction: Reduction reactions involve reducing agents such as [specific reductants].
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: [Specific oxidants], temperature, and solvent conditions.
Reduction: [Specific reductants], pressure, and catalyst presence.
Substitution: [Specific nucleophiles or electrophiles], solvent, and temperature.
Major Products:
Oxidation Products: [List of major oxidation products].
Reduction Products: [List of major reduction products].
Substitution Products: [List of major substitution products].
科学研究应用
“7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role in drug development and disease treatment.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
作用机制
The mechanism by which “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” exerts its effects involves:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways Involved: The biochemical pathways influenced by the compound’s activity, leading to its observed effects.
相似化合物的比较
“7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds].
Comparison: Differences in structure, reactivity, and applications that make “this compound” distinct.
This detailed article provides a comprehensive overview of “this compound,” covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXRHFEOHUNLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)N=CN3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)N=CN3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
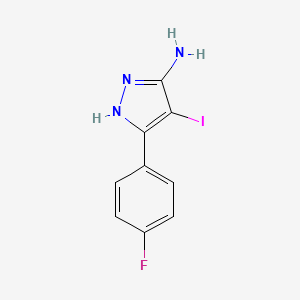
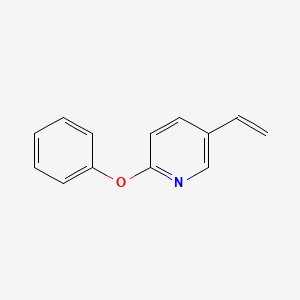
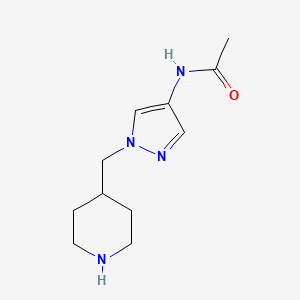
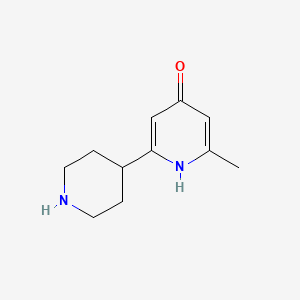
![N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide](/img/structure/B7891497.png)
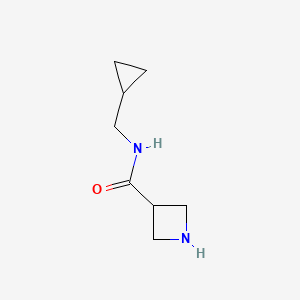
![2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol](/img/structure/B7891508.png)
![3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide](/img/structure/B7891516.png)

![3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine](/img/structure/B7891521.png)
![3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7891522.png)


![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7891547.png)
